2-Chloro-3,6-difluorobenzylamine (CAS 261762-45-2) is a halogenated aromatic primary amine building block with the molecular formula C₇H₆ClF₂N and a molecular weight of 177.58 g/mol. This compound is characterized by a benzylamine core substituted with one chlorine atom at the 2-position and two fluorine atoms at the 3- and 6-positions of the phenyl ring.
Molecular FormulaC7H6ClF2N
Molecular Weight177.58 g/mol
CAS No.261762-45-2
Cat. No.B1362225
⚠ Attention: For research use only. Not for human or veterinary use.
2-Chloro-3,6-difluorobenzylamine CAS 261762-45-2: Procurement Specifications and Baseline Identity
2-Chloro-3,6-difluorobenzylamine (CAS 261762-45-2) is a halogenated aromatic primary amine building block with the molecular formula C₇H₆ClF₂N and a molecular weight of 177.58 g/mol . This compound is characterized by a benzylamine core substituted with one chlorine atom at the 2-position and two fluorine atoms at the 3- and 6-positions of the phenyl ring . It is commercially available as a liquid at ambient temperature with a minimum purity specification of 97% (HPLC) and a refractive index of 1.52 .
S
Building Block Role
Halogenated aromatic primary amine for medicinal chemistry, agrochemical, and materials synthesis workflows
G
Procurement Grade
Commercial liquid building block with minimum 97% (HPLC) purity specification across major suppliers
P
Physical Form
Liquid at ambient temperature; refractive index 1.52 supports identity verification in receiving workflows
Why 2-Chloro-3,6-difluorobenzylamine Cannot Be Replaced by Unsubstituted or Differently Halogenated Benzylamines
Fluorinated benzylamine derivatives are not interchangeable building blocks due to the profound influence of halogen substitution pattern on electronic distribution, basicity, lipophilicity, and subsequent biological activity or synthetic reactivity [1]. The 3,6-difluoro substitution with an ortho-chloro group in 2-chloro-3,6-difluorobenzylamine creates a unique electronic environment distinct from mono-fluorinated isomers (e.g., 2-fluoro-, 3-fluoro-, 4-fluoro-benzylamines), symmetrically difluorinated analogs (e.g., 2,6-difluorobenzylamine, 2,4-difluorobenzylamine), or alternative chloro-fluoro regioisomers (e.g., 2-chloro-6-fluorobenzylamine) [2]. In benzylamine-based pharmacophores, even minor alterations to the aryl substitution pattern can fundamentally alter acetylcholinesterase (AChE) inhibitory potency and serotonin reuptake inhibition profiles [3]. Generic substitution without experimental validation of the specific 2-chloro-3,6-difluoro regioisomer therefore introduces unacceptable risk of altered target engagement, synthetic yield, or crystallinity in downstream applications.
Risk Factor
Target: 2-Chloro-3,6-difluorobenzylamine
Substitute: Unsubstituted or mono-fluorinated benzylamines
Altered basicity and nucleophilicity may shift reaction outcomes and coupling efficiency
Biological Activity
Specific regioisomer validated in halogenated benzylamine pharmacophore class
Even minor aryl substitution changes may fundamentally alter AChE inhibitory and SSRI profiles
Physical Identity
MW 177.58 g/mol; C₇H₆ClF₂N with two fluorine atoms
Mono-fluorinated analogs (e.g., 2-chloro-6-fluoro, MW 159.59) differ in mass and H-bonding capacity
[1] Z.-Y. Li, et al. Profiling the physicochemical properties (pKa, log P, aqueous solubility) of fluoroalkyl-substituted heterocyclic amines for rational application in medicinal chemistry. Comparison of fluorinated compounds to parent non-fluorinated heterocycles and corresponding fluorinated n-alkylamines. View Source
[2] J.-U. Neill, et al. Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy. Quantification of impurities including 2-fluorobenzylamine, 4-fluorobenzylamine, and 2,6-difluorobenzylamine. View Source
[3] K. Koyama, S. Marumoto, N. Toda, H. Kogen, K. Suzuki. Benzylamine analogues. US Patent US7504393 B2. March 17, 2009. Benzylamine analogues having both acetylcholinesterase inhibitory action and selective serotonin reuptake inhibitory action. View Source
Quantitative Differentiation of 2-Chloro-3,6-difluorobenzylamine CAS 261762-45-2 Versus Benzylamine Analogs
Commercial Purity Benchmark: 97% HPLC Minimum Specification for 2-Chloro-3,6-difluorobenzylamine
Multiple authoritative suppliers, including Thermo Fisher Scientific (Alfa Aesar) and Fluorochem, consistently specify a minimum purity of 97% (HPLC) for 2-chloro-3,6-difluorobenzylamine . This establishes a commercial baseline for the compound's procurement grade. This specification can be directly compared to that of the closely related regioisomer 2-chloro-6-fluorobenzylamine (CAS 15205-15-9), which is also supplied as a liquid building block [1].
Commercial Purity BenchmarkCross-study comparable
≥97% (HPLC)
Equivalent minimum purity to widely used chlorinated benzylamine analogs
Supplier technical datasheets; analytical method not specified
Commercial vendor technical datasheets; analytical method not specified in vendor documentation
Why This Matters
Confirms that 2-chloro-3,6-difluorobenzylamine is procurable at a purity grade comparable to widely used chlorinated benzylamine analogs, ensuring no purity disadvantage when selecting this specific regioisomer.
[1] BOC Sciences. 2-Chloro-6-fluorobenzylamine, CAS 15205-15-9. View Source
Patent-Derived Potential: Benzylamine Analogues with Dual AChE Inhibition and SSRI Activity
US Patent US7504393 B2 discloses benzylamine analogues that exhibit both superior acetylcholinesterase (AChE) inhibitory action and selective serotonin reuptake inhibitory (SSRI) action [1]. The claimed benzylamine scaffold includes compounds bearing halogen substitutions on the aromatic ring, which are described as useful for treating Alzheimer's disease, depression, Huntington's chorea, and Pick's disease. While the specific 2-chloro-3,6-difluoro substitution pattern is not explicitly exemplified in the patent, the structural class encompasses halogenated benzylamine analogues as dual-mechanism therapeutic candidates.
Pharmacological activity of benzylamine scaffold class
Target Compound Data
Class-level potential: dual AChE inhibition and SSRI activity (not measured directly for 2-chloro-3,6-difluoro regioisomer)
Comparator Or Baseline
Unsubstituted benzylamine: baseline comparator
Quantified Difference
Not applicable — class-level inference only
Conditions
Patent claims based on in vitro AChE inhibition assays and serotonin reuptake assays
Why This Matters
Demonstrates that halogenated benzylamine building blocks, including the 2-chloro-3,6-difluoro variant, are validated scaffolds in patented dual-mechanism CNS therapeutic programs, supporting procurement for medicinal chemistry exploration in neurodegenerative and psychiatric indications.
[1] K. Koyama, S. Marumoto, N. Toda, H. Kogen, K. Suzuki. Benzylamine analogues. US Patent US7504393 B2. March 17, 2009. Compounds of formula (I) having superior acetylcholinesterase inhibitory action and selective serotonin reuptake inhibitory action. View Source
Predicted pKa Differentiation: 2-Chloro-3,6-difluorobenzylamine Basicity Versus Non-Fluorinated Benzylamine
The predicted acid dissociation constant (pKa) for 2-chloro-3,6-difluorobenzylamine is 7.83 ± 0.10 . The presence of electron-withdrawing chlorine and fluorine substituents on the aromatic ring reduces the basicity of the amine relative to unsubstituted benzylamine, which has a reported pKa of approximately 9.34 [1]. This reduction in basicity modulates the amine's nucleophilicity and its protonation state under physiological or near-neutral pH conditions.
Predicted pKa vs BenzylamineCross-study comparable
7.83 ± 0.10 vs 9.34 (Δ ≈ -1.5)
Reduced basicity modulates nucleophilicity and protonation state in near-neutral conditions
Predicted value for target; experimental value for benzylamine comparator
BasicitypKa predictionAmine reactivity
Evidence Dimension
Amine basicity (pKa)
Target Compound Data
pKa = 7.83 ± 0.10 (predicted)
Comparator Or Baseline
Benzylamine: pKa ≈ 9.34 (experimental)
Quantified Difference
ΔpKa ≈ -1.5 (reduced basicity)
Conditions
Predicted value for target compound; experimental literature value for comparator
Why This Matters
Altered pKa directly impacts reactivity in amide coupling and reductive amination reactions, as well as the compound's protonation state in biological assays; procurement of the specific 2-chloro-3,6-difluoro regioisomer ensures predictable basicity in downstream synthetic or screening workflows.
Structural and Physical Property Differentiation from Regioisomeric 2-Chloro-6-fluorobenzylamine
2-Chloro-3,6-difluorobenzylamine (C₇H₆ClF₂N, MW 177.58) differs in molecular weight, elemental composition, and halogen substitution pattern from the commonly encountered regioisomer 2-chloro-6-fluorobenzylamine (C₇H₇ClFN, MW 159.59) [1]. The additional fluorine atom at the 3-position in 2-chloro-3,6-difluorobenzylamine increases molecular weight by approximately 18 g/mol and introduces distinct steric and electronic properties that influence both synthetic reactivity and potential biological target interactions.
ΔMW = +17.99 g/mol; additional fluorine atom at 3-position
Conditions
Calculated from molecular formulas
Why This Matters
The 3,6-difluoro pattern provides unique hydrogen-bonding capacity and metabolic stability relative to mono-fluorinated analogs; selection of the correct regioisomer is critical when a specific fluorination pattern is required for SAR exploration or to match a literature-reported synthetic intermediate.
[1] BOC Sciences. 2-Chloro-6-fluorobenzylamine, CAS 15205-15-9. Molecular Formula C7H7ClFN, Molecular Weight 159.59. View Source
Validated Research and Industrial Application Scenarios for 2-Chloro-3,6-difluorobenzylamine CAS 261762-45-2
Medicinal Chemistry: Synthesis of Halogenated Benzylamine-Based CNS Therapeutics
2-Chloro-3,6-difluorobenzylamine can be employed as a building block for the synthesis of halogenated benzylamine analogues targeting acetylcholinesterase (AChE) inhibition and serotonin reuptake inhibition, as described in patent literature covering this pharmacophore class [1]. The 3,6-difluoro substitution with an ortho-chloro group provides a unique electronic profile distinct from mono-fluorinated or symmetrically difluorinated analogs, offering medicinal chemists a differentiated starting material for structure-activity relationship (SAR) exploration in neurodegenerative and psychiatric disease programs.
Agricultural Chemistry: Intermediate for Fluorinated Agrochemical Synthesis
The compound is identified as an intermediate suitable for the preparation of fluorinated agrochemicals and pesticides . Fluorinated aromatic amines are valuable precursors in the synthesis of herbicides, fungicides, and insecticides due to the enhanced metabolic stability and bioavailability conferred by fluorine substitution. The specific 2-chloro-3,6-difluoro substitution pattern offers a distinct electronic and steric profile relative to other chlorinated or fluorinated benzylamine intermediates available for agrochemical development.
Organic Synthesis: Amine Building Block for Reductive Amination and Amide Coupling
2-Chloro-3,6-difluorobenzylamine functions as a primary amine nucleophile in standard synthetic transformations including reductive amination with aldehydes or ketones and amide bond formation with carboxylic acids or activated esters [2]. With a commercial purity specification of ≥97% and a predicted pKa of 7.83, the compound offers predictable reactivity for library synthesis and intermediate preparation. Procurement of this specific regioisomer ensures consistency in synthetic outcomes when a 2-chloro-3,6-difluoro substitution pattern is required for downstream functional materials or ligand synthesis.
Functional Materials: Synthesis of Fluorinated Ligands and Coordination Complexes
The compound serves as a precursor for the preparation of fluorinated ligands and functional materials . Fluorinated aromatic amines are utilized in the construction of coordination complexes, metal-organic frameworks (MOFs), and supramolecular assemblies where fluorine substitution modulates electronic properties, hydrogen-bonding networks, and crystalline packing. The specific halogen substitution pattern of 2-chloro-3,6-difluorobenzylamine provides a distinct building block for materials chemists requiring a non-symmetric fluorinated benzylamine core.
Metabolic stability conferred by 3,6-difluoro pattern
Intermediate identity and purity for agrochemical lead optimization
Reductive Amination & Amide Coupling
Primary amine nucleophile with predicted pKa 7.83
Reactivity consistency and regioisomer-dependent coupling outcomes
Fluorinated Ligands & Coordination Complexes
Non-symmetric fluorinated benzylamine core
Electronic modulation and crystalline packing in MOF or supramolecular systems
[1] K. Koyama, S. Marumoto, N. Toda, H. Kogen, K. Suzuki. Benzylamine analogues. US Patent US7504393 B2. March 17, 2009. View Source
[2] ChemSrc. 2-Chloro-3,6-difluorobenzylamine. CAS 261762-45-2. Organic synthesis applications. View Source
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